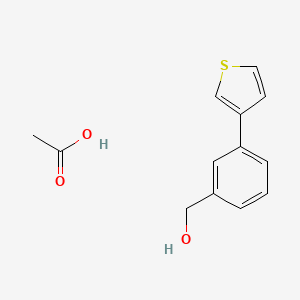![molecular formula C11H16 B14390929 Bicyclo[5.2.2]undeca-1,6-diene CAS No. 88348-68-9](/img/structure/B14390929.png)
Bicyclo[5.2.2]undeca-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[522]undeca-1,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.2.2]undeca-1,6-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method uses a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate as a starting material, which undergoes a smooth and stereospecific rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.2]undeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
Bicyclo[5.2.2]undeca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which bicyclo[5.2.2]undeca-1,6-diene exerts its effects involves interactions with specific molecular targets and pathways. These interactions are influenced by the compound’s unique structure, which allows it to engage in various chemical reactions and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene: This compound shares a similar bicyclic structure but differs in the arrangement of its rings and the presence of additional double bonds.
Bicyclo[7.2.0]undecane: Another related compound, which can be converted into bicyclo[5.2.2]undeca-1,6-diene through semipinacol rearrangement.
Uniqueness
This compound is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Properties
CAS No. |
88348-68-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
bicyclo[5.2.2]undeca-1,6-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h4-5H,1-3,6-9H2 |
InChI Key |
SRYUZPSZGDEMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(=CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
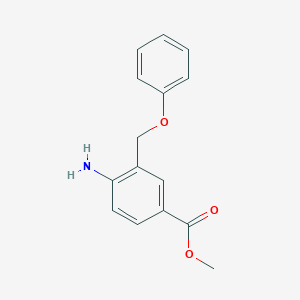
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
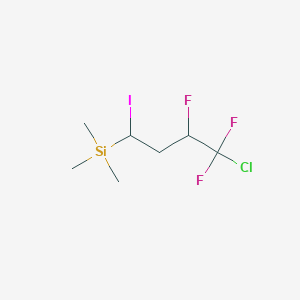

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
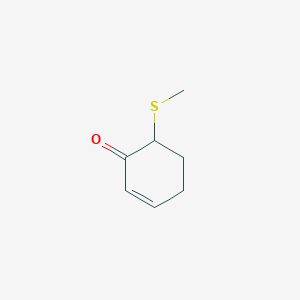
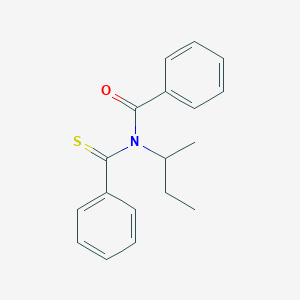
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
